molecular formula C15H22BrNO4 B8481808 1-[(2-[(6-Bromohexyl)oxy]ethoxy)methyl]-3-nitrobenzene

1-[(2-[(6-Bromohexyl)oxy]ethoxy)methyl]-3-nitrobenzene

Cat. No. B8481808
M. Wt: 360.24 g/mol
InChI Key: UMUOOLYYAFVREI-UHFFFAOYSA-N
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Patent
US08198483B2

Procedure details

2-{(3-Nitrophenyl)methoxy}ethanol (6.50 g), 1,6-dibromohexane (24.2 g) and tetrabutylammonium bromide (0.21 g) were stirred under nitrogen at 20° and treated with 50% w/v sodium hydroxide (10 ml). The mixture was stirred vigorously for 19 h before water (150 ml) was added. The product was extracted with dichloromethane (3×80 ml) and the combined organic layer was dried (Na2SO4). Solvent evaporation in vacuo gave a residue that was purified by Biotage. Elution with PE-EtOAc (1:0 then 3:1) followed by solvent evaporation in vacuo gave the title compound (8.12 g). HPLC RT=3.238 min.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][O:11][CH2:12][CH2:13][OH:14])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[Br:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]Br.[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Br:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][O:14][CH2:13][CH2:12][O:11][CH2:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)COCCO
Name
Quantity
24.2 g
Type
reactant
Smiles
BrCCCCCCBr
Name
Quantity
0.21 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane (3×80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Solvent evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
gave a residue that
CUSTOM
Type
CUSTOM
Details
was purified by Biotage
WASH
Type
WASH
Details
Elution with PE-EtOAc (1:0
CUSTOM
Type
CUSTOM
Details
3:1) followed by solvent evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCOCCOCC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.12 g
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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